2-(2-Thienyl)benzoic acid

Description

Fundamental Molecular Structure and Geometric Parameters

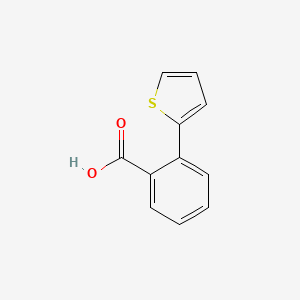

The molecular architecture of 2-(2-Thienyl)benzoic acid is characterized by the direct attachment of a thiophene ring to the ortho position of benzoic acid, creating a biaryl system with specific geometric constraints. The compound exhibits a molecular weight of 204.24 grams per mole and maintains the empirical formula C₁₁H₈O₂S. The structural arrangement involves a benzene ring substituted at the 2-position with a 2-thienyl group, while the carboxyl functional group occupies the 1-position of the benzene ring. This configuration creates a unique electronic environment where the electron-rich thiophene system can interact with the electron-withdrawing carboxyl group through the conjugated benzene bridge.

The canonical Simplified Molecular Input Line Entry System representation C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O demonstrates the connectivity pattern, revealing the thiophene sulfur atom positioned to potentially influence the overall molecular conformation. The International Chemical Identifier string InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) provides complete structural specification, indicating the presence of seven aromatic hydrogen atoms and one carboxyl hydrogen atom. The molecular geometry is fundamentally planar in the aromatic regions, though the dihedral angle between the benzene and thiophene rings introduces three-dimensional character to the overall structure.

Crystallographic investigations of related thiophene-benzoic acid systems provide insights into the preferred conformations and packing arrangements. In analogous compounds such as 4-(2-Thienylmethyleneamino)benzoic acid, the dihedral angle between benzene and thiophene rings has been determined to be 41.91 degrees, suggesting significant deviation from planarity. This non-planar arrangement minimizes steric interactions while maintaining some degree of electronic conjugation between the aromatic systems. The crystal structure analysis reveals that intermolecular hydrogen bonding patterns, particularly O—H···O and C-H···O interactions, play crucial roles in determining the solid-state arrangement and stability.

Crystallographic Data and Unit Cell Parameters

The crystallographic characterization of thiophene-benzoic acid derivatives reveals important structural features that can be extrapolated to understand this compound. Related compounds crystallize in various space groups, with monoclinic systems being particularly common for this class of molecules. The unit cell parameters typically show moderate dimensions, reflecting the compact nature of the biaryl structure while accommodating the necessary intermolecular interactions for crystal stability.

Crystallographic analysis of similar thiophene-containing compounds demonstrates that the molecular packing is heavily influenced by carboxyl group hydrogen bonding and aromatic stacking interactions. The formation of two-dimensional network structures through intermolecular hydrogen bonds creates stable crystal lattices that resist thermal motion and provide mechanical integrity to the crystalline material. These hydrogen bonding patterns typically involve the carboxyl hydrogen atom as a donor and carbonyl oxygen atoms as acceptors, creating extended chains or dimeric structures within the crystal lattice.

The crystalline arrangement also reveals important information about the conformational preferences of the molecule in the solid state. The thiophene ring orientation relative to the benzene ring is influenced by both intramolecular electronic effects and intermolecular packing forces. Crystal structure determinations show that the sulfur atom position within the thiophene ring significantly affects the overall molecular dipole moment and consequently influences the crystal packing efficiency and stability.

Propriétés

IUPAC Name |

2-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSOQCSYONDNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408384 | |

| Record name | 2-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6072-49-7 | |

| Record name | 2-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation and Hydrolysis Route via O-Cyanobenzyl Phosphonate

One of the most established industrially viable methods for preparing 2-(2-Thienyl)benzoic acid involves a two-step process:

Step 1: Condensation Reaction

O-cyanobenzyl phosphonate esters (such as o-cyanobenzyl dimethyl phosphonate) are reacted with 2-thiophene carboxaldehyde under alkaline conditions in an organic solvent. This condensation forms 2-[2-(thienyl)vinyl]benzonitrile intermediates.- Reaction conditions: Temperature range from -10°C to 100°C, reaction time 1–30 hours.

- Molar ratio of phosphonate to aldehyde: 1:1 to 1:2.

Step 2: Hydrolysis

The nitrile intermediate undergoes hydrolysis under acidic or basic conditions at 50–180°C for 5–100 hours to yield this compound.

This method is favored for its low cost, mild conditions, high yield, and suitability for large-scale production due to the availability of raw materials and straightforward reaction steps.

Reduction of 2-[2-(2-Thienyl)vinyl]benzoic Acid Using Benzenesulfonyl Hydrazide

An alternative preparation involves the selective reduction of the vinyl double bond in 2-[2-(2-thienyl)vinyl]benzoic acid to the ethyl derivative 2-[2-(2-thienyl)ethyl]benzoic acid, which is closely related structurally:

-

- Reactants: 2-[2-(2-thienyl)vinyl]benzoic acid, benzenesulfonyl hydrazide, inorganic base (e.g., sodium bicarbonate, potassium phosphate), and organic solvent (toluene, acetonitrile, or xylene).

- Conditions: Stirring and heating at 70–90°C for 7–10 hours under atmospheric pressure.

- Workup: Cooling, filtration, and solvent removal by rotary evaporation.

Mechanism:

Benzenesulfonyl hydrazide decomposes under alkaline heating to release nitrogen and hydrogen atoms, which reduce the carbon-carbon double bond without the need for high-pressure hydrogenation or noble metal catalysts. This method avoids hazardous hydrogen gas and expensive catalysts, making it safer and cost-effective.Yields and Purity:

Typical yields range from 89.7% to 91.8% with product purity above 96.8%. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Raw Material Accessibility:

The condensation route uses readily available o-cyanobenzyl phosphonate esters and 2-thiophene carboxaldehyde, which are commercially accessible and inexpensive, facilitating industrial application.Reaction Safety and Environmental Impact:

The benzenesulfonyl hydrazide reduction method eliminates the need for pressurized hydrogen and palladium catalysts, reducing safety risks and environmental concerns associated with metal catalyst disposal.Reaction Monitoring and Purity:

Both methods employ TLC or chromatographic techniques to monitor reaction progress. The final products typically exhibit high purity (>96%) suitable for further synthetic applications or research.Scalability:

The mild reaction conditions and use of common solvents (toluene, acetonitrile, xylene) and bases (sodium bicarbonate, potassium phosphate) support scalability to industrial batch sizes without significant modification.

The preparation of this compound is effectively achieved by two main synthetic strategies:

The condensation-hydrolysis method starting from o-cyanobenzyl phosphonate and 2-thiophene carboxaldehyde is industrially favored for its high yield, mild conditions, and cost efficiency.

The reduction of 2-[2-(2-thienyl)vinyl]benzoic acid using benzenesulfonyl hydrazide under alkaline conditions offers a safe, catalyst-free alternative to classical hydrogenation, with excellent yields and operational simplicity.

Both methods have been validated by detailed experimental data, including reaction times, temperatures, yields, and product purities, making them authoritative and reliable for research and industrial synthesis.

Analyse Des Réactions Chimiques

Condensation Reactions

2-(2-Thienyl)benzoic acid derivatives undergo acid-catalyzed condensation with aldehydes to form hydrazones. For example:

| Reaction Component | Conditions | Yield | Product Characterization |

|---|---|---|---|

| Hydrazide + Aldehyde | HCl (2 drops), ethanol, 2–3 h, RT | 71% | IR: 3206 cm⁻¹ (NH), 1644 cm⁻¹ (C=O) |

This reaction is critical for generating bioactive hydrazone derivatives, with the thienyl group influencing electronic properties and regioselectivity.

Ortho-Iodination

Iridium-catalyzed iodination of benzoic acid derivatives has been studied under base-free conditions. Key findings include:

-

Solvent Effects :

Solvent pKa Yield (%) HFIP 9.3 77 TFE 12.4 85 TFA 0.2 40 -

Mechanistic Insights :

For this compound, the electron-rich thienyl group may direct iodination to the ortho position relative to the carboxyl group, though experimental validation is required.

Comparative Reactivity

The thienyl substituent’s electron-donating effects alter reactivity compared to simpler benzoic acids:

-

Steric and Electronic Influence :

-

Thienyl groups increase steric hindrance, potentially slowing nucleophilic substitutions.

-

Enhanced electron density may favor electrophilic aromatic substitution at specific positions.

-

Applications De Recherche Scientifique

2-(2-Thienyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of dyes and as a building block for advanced materials.

Mécanisme D'action

The mechanism of action of 2-(2-Thienyl)benzoic acid involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties of 2-(2-Thienyl)benzoic Acid and Analogs

Key Observations :

- Substituent Position : The melting point of 4-(3-Thienyl)benzoic acid (282–283°C) is significantly higher than that of this compound (133–135°C), likely due to enhanced crystal packing efficiency in the para-substituted derivative .

- Substituent Size : Bulky groups like naphthoyl (2-(1-Naphthoyl)benzoic acid) increase molecular weight (276.29 g/mol) and boiling point (525.8°C) compared to smaller substituents (e.g., thienyl or ethoxy) .

- In contrast, the ethoxy group in 2-Ethoxybenzoic acid is electron-donating but less conjugated, altering solubility and acidity .

Activité Biologique

2-(2-Thienyl)benzoic acid is an organic compound characterized by a benzoic acid moiety with a thienyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₈O₂S, with a molecular weight of approximately 204.25 g/mol. The presence of the thienyl group allows for unique interactions in biological systems, particularly through π-π stacking and hydrogen bonding mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thienyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, modulating enzyme or receptor activities. This multifaceted interaction profile suggests potential applications in drug design and development.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzoic acid derivatives demonstrated that compounds with structural similarities to this compound showed effective inhibition against Mycobacterium tuberculosis with IC₉₀ values indicating potent activity .

| Compound | IC₉₀ (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| 4f | 7.57 | 0.39 |

| 4g | 2.96 | 1.05 |

These findings highlight the potential of this compound as a lead structure for developing new antimycobacterial agents.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated.

Study on Antimycobacterial Activity

A notable study synthesized several derivatives based on thienyl and benzoic acid frameworks and evaluated their antimycobacterial activities against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory effects, establishing a foundation for further exploration into the therapeutic potential of thienyl-substituted benzoic acids .

Evaluation of Cytotoxicity

In parallel studies assessing cytotoxicity, compounds derived from this compound were tested against various mammalian cell lines. The selectivity index calculated from these assays supports the notion that while these compounds are effective against bacterial targets, they exhibit low toxicity to mammalian cells, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Thienyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves coupling reactions between thiophene derivatives and benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions can introduce the thienyl group to the benzoic acid backbone. Reaction conditions such as temperature (e.g., 80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF vs. THF) critically impact yield and purity. Impurities often arise from incomplete deprotection of carboxyl groups or residual palladium catalysts, necessitating post-synthesis purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- FT-IR : Confirms carboxyl (C=O stretch ~1700 cm⁻¹) and thienyl (C-S stretch ~700 cm⁻¹) functional groups.

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.0 ppm) and thiophene protons (δ 6.5–7.0 ppm). ¹³C NMR distinguishes carboxyl carbons (~170 ppm) and aromatic carbons.

- LC-MS : Quantifies molecular weight (e.g., [M+H]⁺ at m/z 219) and detects impurities. High-resolution LC-MS platforms (e.g., Q-TOF) are recommended for structural confirmation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to enhance pharmacological activity?

- Answer : Derivative optimization involves:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzoic acid to improve metabolic stability.

- Metal Coordination : Utilize the carboxyl group to form metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺, Zn²⁺), which may enhance bioavailability or catalytic activity .

- Enzymatic Assays : Screen derivatives against target enzymes (e.g., α-glucosidase) to identify potent inhibitors for antidiabetic applications .

Q. What strategies are recommended for resolving contradictions in crystallographic and spectroscopic data during structural elucidation?

- Answer :

- Multi-Technique Validation : Combine single-crystal X-ray diffraction (validates bond lengths/angles) with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in aromatic proton assignments.

- Computational Chemistry : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or IR spectra, comparing them with experimental data .

Q. What are the challenges in elucidating the metabolic pathways of this compound in preclinical models?

- Answer : Key challenges include:

- Metabolite Identification : Use LC-MS/MS with isotopically labeled standards to trace hydroxylated or glucuronidated metabolites.

- Species-Specific Variability : Compare metabolic stability in human vs. rodent liver microsomes to assess translational relevance.

- Pathway Analysis : Employ metabolomics software (e.g., XCMS Online) to map phase I/II metabolic pathways and identify toxic intermediates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.